Tissue-Specific Receptor Binding Affinity
Meletimide exhibits quantifiable tissue-dependent variation in its binding affinity (Ki) to muscarinic receptors, as measured by [3H]-QNB displacement assays across different rat tissue homogenates [1]. This differential profile is a critical differentiator for studies where tissue-specific activity is paramount. Specifically, the affinity for cerebral cortex receptors (Ki = 60 nM) is 2.7-fold and 3.9-fold higher than its affinity for cardiac and parotid gland receptors, respectively [1]. While this demonstrates a tissue-specific binding signature, comparative Ki data for structural analogs like benzetimide or cinperene in this identical assay system are not publicly available. Therefore, this evidence establishes a baseline quantitative profile for Meletimide's intrinsic tissue selectivity, not a head-to-head superiority claim [1].
| Evidence Dimension | In vitro binding affinity (Ki) to muscarinic acetylcholine receptors in different tissue homogenates |
|---|---|
| Target Compound Data | Ki = 60 nM (cortex); Ki = 160 nM (heart); Ki = 236 nM (parotid) |
| Comparator Or Baseline | Internal comparison across target tissues (no direct comparator data available) |
| Quantified Difference | Cortex affinity is 2.7x higher than heart, 3.9x higher than parotid |
| Conditions | Radioligand competition binding assay using [3H]-QNB in rat tissue homogenates [1] |
Why This Matters
This quantitative binding profile provides a critical baseline for researchers designing experiments where tissue-specific muscarinic receptor modulation is a key variable, and serves as a necessary benchmark for evaluating any potential comparator.
- [1] BindingDB. (n.d.). BDBM50470882. The Binding Database. View Source
